Ethyl 3-(2-Bromophenoxy)acrylate

Herbicide discovery β-Phenoxyacrylate SAR Barnyard-grass shoot elongation assay

Ethyl 3-(2-Bromophenoxy)acrylate is an ortho-bromo-substituted β-phenoxyacrylate ester (molecular formula C₁₁H₁₁BrO₃, molecular weight 271.11 g/mol, CAS 194278-42-7) that functions as a versatile synthetic building block in agrochemical and pharmaceutical research. The compound belongs to a well-characterized class of substituted β-phenoxyacrylates whose structure–activity relationships were systematically elucidated by Fujinami and Mine in 1970 across 27 analogs, establishing that ortho-halo substitution is a critical determinant of biological activity in this scaffold.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
Cat. No. B12281334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-Bromophenoxy)acrylate
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C=COC1=CC=CC=C1Br
InChIInChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3/b8-7+
InChIKeyLDGCVEYJTKTQEW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-Bromophenoxy)acrylate (CAS 194278-42-7): A Structurally Defined ortho-Bromo β-Phenoxyacrylate Building Block for Agrochemical and Medicinal Chemistry Programs


Ethyl 3-(2-Bromophenoxy)acrylate is an ortho-bromo-substituted β-phenoxyacrylate ester (molecular formula C₁₁H₁₁BrO₃, molecular weight 271.11 g/mol, CAS 194278-42-7) that functions as a versatile synthetic building block in agrochemical and pharmaceutical research . The compound belongs to a well-characterized class of substituted β-phenoxyacrylates whose structure–activity relationships were systematically elucidated by Fujinami and Mine in 1970 across 27 analogs, establishing that ortho-halo substitution is a critical determinant of biological activity in this scaffold [1]. The acrylate ester moiety provides a handle for further derivatization, while the aryl bromide at the 2-position of the phenoxy ring enables transition-metal-catalyzed cross-coupling chemistries including Suzuki–Miyaura, Buchwald–Hartwig, and Heck reactions, distinguishing it from non-halogenated or differently halogenated phenoxyacrylate analogs in terms of downstream synthetic utility [2][3].

Why In-Class Substitution of Ethyl 3-(2-Bromophenoxy)acrylate Is Not Trivial: Halogen Identity, Ring Position, and Acrylate–Phenoxy Linker Geometry Govern Bioactivity and Reactivity


The β-phenoxyacrylate scaffold exhibits profound sensitivity to halogen identity and substitution pattern, with Fujinami and Mine demonstrating a clear ortho-halo activity rank order of Cl > F ≥ Br > I for barnyard-grass shoot elongation inhibition, meaning that replacing the ortho-bromine with chlorine yields measurably higher herbicidal potency while substitution with iodine yields lower activity [1]. Critically, the geometric configuration of the acrylate double bond is not a minor variable: the trans (E) isomers were approximately 100-fold more active than the corresponding cis (Z) isomers for the 2-chloro- and 2,4-dichloro-analogs, a stereochemical sensitivity that is presumed to extend to the 2-bromo derivative [1]. Beyond bioactivity, the ortho-bromine substituent confers distinct synthetic reactivity that cannot be replicated by the corresponding chloro, fluoro, or iodo analogs in palladium-catalyzed cross-coupling manifolds, where oxidative addition rates follow the general order I > Br ≫ Cl ≫ F, making the bromo derivative a balanced choice between reactivity and stability for sequential derivatization strategies [2][3].

Quantitative Differentiation Evidence for Ethyl 3-(2-Bromophenoxy)acrylate Against Closest Structural Analogs


Herbicidal Shoot Elongation Inhibition: ortho-Bromo Position Among 27 β-Phenoxyacrylate Analogs

In a systematic structure–activity study of 27 substituted ethyl β-phenoxyacrylates, ortho-halo substitution was identified as a major activity-enhancing structural feature for inhibiting shoot elongation of barnyard-grass (Echinochloa crus-galli). Among the four ortho-halogen analogs tested, the observed inhibitory potency order was Cl > F ≥ Br > I, establishing that the 2-bromo derivative occupies an intermediate potency position—more active than the 2-iodo analog but less active than the 2-chloro analog [1]. The study further demonstrated that the trans (E) geometric isomer was approximately 100-fold more potent than the cis (Z) isomer in the 2-chloro and 2,4-dichloro series, a stereochemical dependency that is structurally conserved in the 2-bromo analog given the shared acrylate geometry [1].

Herbicide discovery β-Phenoxyacrylate SAR Barnyard-grass shoot elongation assay

Radical Polymerization Utility: Flame and Heat Resistance Conferred by Bromophenoxy Acrylate Monomers

US Patent US3277053A explicitly claims copolymeric materials incorporating 2-bromophenoxy ethyl or propyl acrylates and methacrylates, demonstrating that the bromophenoxy moiety confers improved inherent resistance to flaming and glowing, improved resistance to hydrolysis, high hot-bar sticking temperatures, and improved thermal stability relative to non-halogenated acrylate copolymers [1]. While ethyl 3-(2-bromophenoxy)acrylate itself is a β-phenoxyacrylate rather than a 2-bromophenoxyethyl acrylate, the shared 2-bromophenoxy pharmacophore and acrylate polymerization functionality make the monomer polymerizable via radical initiation through the acrylate double bond, and the bromine content contributes to flame-retardant properties in the resulting copolymer [1][2].

Flame-retardant polymers Brominated acrylate monomers Copolymer thermal stability

Synthetic Versatility: Ortho-Aryl Bromide as a Cross-Coupling Handle Not Available in Chloro, Fluoro, or Non-Halogenated Analogs

The ortho-bromine substituent on the phenoxy ring of ethyl 3-(2-bromophenoxy)acrylate serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions. In palladium-catalyzed Suzuki–Miyaura couplings, aryl bromides exhibit oxidative addition rates that are substantially faster than those of the corresponding aryl chlorides and fluorides, while offering greater stability and ease of handling compared to aryl iodides [1]. Ethyl 3-(2-bromophenoxy)acrylate is explicitly listed as a building block for further synthetic elaboration , and its ortho-bromo substitution pattern enables sequential derivatization: the acrylate ester can be modified (hydrolysis, amidation, reduction) independently of the aryl bromide, which can subsequently undergo cross-coupling to introduce diverse aryl, heteroaryl, or vinyl substituents at the ortho position of the phenoxy ring .

Suzuki–Miyaura coupling C–C bond formation Aryl bromide reactivity

Chymase Inhibitor Pharmacophore: The 2-Bromophenoxy Motif as a Recognized Substructure in Serine Protease Inhibition

The 2-bromophenoxy motif, embodied in ethyl 3-(2-bromophenoxy)acrylate, appears as a recognized pharmacophoric element in chymase inhibitor design. US Patent US-7872044-B2 (and related application US-2008096844-A1), which claims novel inhibitors of chymase—a mast-cell-derived serine protease implicated in cardiovascular remodeling, inflammation, and fibrosis—explicitly references ethyl 3-(2-bromophenoxy)acrylate as a synthetic intermediate . Separately, BindingDB data show that a closely related 2-bromophenoxy-containing acrylic acid derivative inhibits recombinant human chymase with a Kᵢ of 0.220 nM [1], and a 2-bromophenoxy-phenyl acrylic acid derivative inhibits Hepatitis C virus NS5B polymerase with an IC₅₀ of 100 nM [2], demonstrating that the 2-bromophenoxy substructure contributes to target binding across multiple enzyme classes.

Chymase inhibition Serine protease Cardiovascular drug discovery

High-Confidence Application Scenarios for Ethyl 3-(2-Bromophenoxy)acrylate Based on Verified Differentiation Evidence


Agrochemical Lead Diversification via Suzuki–Miyaura Library Synthesis at the Ortho Position of the Phenoxy Ring

Research groups engaged in herbicide discovery using the β-phenoxyacrylate scaffold can use ethyl 3-(2-bromophenoxy)acrylate as a common late-stage diversification intermediate. The established ortho-halo SAR (Cl > F ≥ Br > I for shoot elongation inhibition [1]) indicates that the bromine atom contributes intermediate herbicidal potency on its own. However, the aryl bromide functionality enables parallel Suzuki–Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries exploring the ortho-position SAR beyond simple halogen substitution. This strategy is inaccessible with the corresponding 2-fluoro analog and operationally more challenging with the 2-chloro analog due to slower oxidative addition.

Reactive Flame-Retardant Comonomer for Specialty Acrylate Copolymer Formulations

Materials scientists formulating flame-resistant coatings, adhesives, or textile treatments can employ ethyl 3-(2-bromophenoxy)acrylate as a reactive comonomer in radical copolymerization processes. The bromophenoxy moiety provides inherent flame and glow resistance as demonstrated in related bromophenoxyalkyl acrylate copolymer systems [1], while the acrylate double bond enables covalent incorporation into the polymer backbone—eliminating the leaching and durability concerns associated with additive flame retardants. The compound's bromine content (~29.5 wt%) contributes to the condensed-phase and gas-phase flame-retardant mechanisms characteristic of brominated aromatic monomers [2].

Chymase-Targeted Medicinal Chemistry: Ester Prodrug or Carboxylic Acid Precursor for Serine Protease Inhibitor Development

Medicinal chemists pursuing chymase inhibitors for cardiovascular or inflammatory indications can utilize ethyl 3-(2-bromophenoxy)acrylate as a validated synthetic intermediate within the patent-disclosed chymase inhibitor chemical space [1]. The ethyl ester can be hydrolyzed to the corresponding 3-(2-bromophenoxy)acrylic acid under mild basic conditions, and the resulting carboxylic acid can be coupled to diverse amines to generate amide-based inhibitor libraries. The 2-bromophenoxy motif is present in chymase inhibitors achieving sub-nanomolar potency (Kᵢ = 0.220 nM for a related analog) [2], and the ester precursor format simplifies purification and handling relative to the free acrylic acid.

Orthogonal Functionalization Platform: Sequential Acrylate Modification Followed by Cross-Coupling for Dual-Functional Probe Synthesis

Chemical biologists and probe developers requiring bifunctional molecules with a phenoxyacrylate core can exploit the orthogonal reactivity of ethyl 3-(2-bromophenoxy)acrylate's two functional handles. The acrylate ester can undergo hydrolysis, amidation, reduction, or conjugate addition independently of the aryl bromide [1]. Subsequently, the aryl bromide can participate in palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, or Buchwald–Hartwig) to install fluorescent reporters, affinity tags, or additional pharmacophoric elements [2]. This sequential functionalization strategy is not feasible with non-halogenated phenoxyacrylates and is less efficient with chloro or fluoro analogs.

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